4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid
Overview
Description
“4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid” is a chemical compound with the CAS Number: 913835-97-9 . It has a molecular weight of 377.27 . The IUPAC name for this compound is 4-{[butyl(4-methoxybenzyl)amino]sulfonyl}phenylboronic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C18H24BNO5S/c1-3-4-13-20(14-15-5-9-17(25-2)10-6-15)26(23,24)18-11-7-16(8-12-18)19(21)22/h5-12,21-22H,3-4,13-14H2,1-2H3 . This code can be used to generate a 3D model of the molecule.
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
Amino-acid 4-methoxybenzyl esters : Studies on L-Amino-acid 4-methoxybenzyl ester hydrochlorides reveal insights into the synthesis of related compounds. The interaction of 4-methoxybenzyl halides with corresponding amino acids and the subsequent processes are of interest in the field of organic chemistry (Stelakatos & Argyropoulos, 1970).
Supramolecular Assemblies : Phenylboronic and 4-methoxyphenylboronic acids, closely related to the compound , have been studied for their role in forming supramolecular assemblies. This research demonstrates the potential of these compounds in creating complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Organic Synthesis and Reactions
Secondary Amines Synthesis : The process of synthesizing secondary amines from primary amines, involving compounds like N-(4-Methoxybenzyl)-3-phenylpropylamine, highlights the utility of such chemical structures in organic synthesis (Kurosawa, Kan, & Fukuyama, 2003).
Bromophenol Derivatives Study : Research into bromophenol derivatives, which include 4-methoxyphenyl compounds, underscores the diversity and potential applications of such compounds in various chemical contexts (Zhao et al., 2004).
Protective Group Strategies in Medicinal Chemistry
- N-Protection of O-aryl Sulfamates : The study of N-protection strategies for sulfamates, involving 4-methoxybenzyl groups, reveals significant implications for medicinal chemistry and drug development. This research shows the stability of these compounds under various conditions, important for multi-step synthesis (Reuillon et al., 2012).
Safety and Hazards
The compound has been classified under GHS07 and carries a warning signal . The hazard statements associated with it are H315-H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in the body, often acting as inhibitors .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of various biologically active compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the Suzuki-Miyaura reactions in which it participates are often performed under mild conditions and are tolerant to various functional groups .
Biochemical Analysis
Biochemical Properties
4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. The compound interacts with enzymes such as proteases and glycosidases, where it acts as an inhibitor by binding to the active sites of these enzymes. This binding is facilitated by the boronic acid group, which forms reversible covalent bonds with the hydroxyl groups present in the active sites of the enzymes. Additionally, this compound can interact with proteins that contain serine or threonine residues, further highlighting its versatility in biochemical applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The boronic acid group of the compound forms reversible covalent bonds with the hydroxyl groups of enzymes and proteins, leading to inhibition of their activity. This inhibition can result in downstream effects on cellular processes, such as altered cell signaling and gene expression. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation of the compound. In in vitro and in vivo studies, this compound has been observed to exert long-term effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in experimental settings to achieve the desired biochemical outcomes while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. For example, inhibition of glycosidases by this compound can result in altered carbohydrate metabolism, affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it is subsequently distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications. This localization is essential for the compound to interact with its target enzymes and proteins, thereby exerting its biochemical effects. For instance, the presence of this compound in the nucleus can influence gene expression by modulating the activity of transcription factors .
Properties
IUPAC Name |
[4-[butyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO5S/c1-3-4-13-20(14-15-5-9-17(25-2)10-6-15)26(23,24)18-11-7-16(8-12-18)19(21)22/h5-12,21-22H,3-4,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODHNOCSWOOPDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CCCC)CC2=CC=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661240 | |
Record name | (4-{Butyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-97-9 | |
Record name | B-[4-[[Butyl[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-{Butyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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